

(R)-JQ-1 (carboxylic acid) storage and handling best practices

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Compound of Interest

Compound Name: (R)-JQ-1 (carboxylic acid)

Cat. No.: B8802898

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Technical Support Center: (R)-JQ-1 (Carboxylic Acid)

Welcome to the technical support resource for **(R)-JQ-1 (carboxylic acid)**. As a pivotal building block in modern chemical biology, particularly for the synthesis of Proteolysis Targeting Chimeras (PROTACs), its proper handling is critical for experimental success.^{[1][2]} This guide, structured by our Senior Application Scientists, provides in-depth answers to common questions and solutions to potential challenges you may encounter.

Part A: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the fundamental properties, storage, and handling of **(R)-JQ-1 (carboxylic acid)**.

Q1: What exactly is (R)-JQ-1 (carboxylic acid) and what is its primary scientific application?

(R)-JQ-1 (carboxylic acid), also known as (+)-JQ1 carboxylic acid, is a chemical derivative of the potent BET (Bromodomain and Extra-Terminal domain) inhibitor, (+)-JQ1.^{[1][3]} The parent compound, (+)-JQ1, functions by competitively binding to the acetyl-lysine recognition pockets of BET family proteins (BRD2, BRD3, BRD4, and BRDT), thereby preventing their interaction with acetylated histones on chromatin.^{[4][5]}

The key feature of this molecule is the appended carboxylic acid group. This functional group does not significantly alter its binding affinity to BET bromodomains but serves as a crucial chemical handle for covalent modification.[\[6\]](#) Its primary application is to act as a "warhead" or target-binding ligand in the synthesis of PROTACs.[\[1\]](#)[\[7\]](#) Researchers conjugate this carboxylic acid to a linker, which is then attached to an E3 ubiquitin ligase ligand, creating a heterobifunctional molecule that can induce the targeted degradation of BET proteins.[\[2\]](#)

Q2: I've just received my vial of solid **(R)-JQ-1 (carboxylic acid)**. What are the correct storage conditions?

Proper storage of the lyophilized powder is essential to ensure its long-term stability and purity. The compound is sensitive to moisture and should be stored under desiccated conditions.

Causality: Storing the compound at low temperatures minimizes the rate of potential degradation reactions. Keeping it dry ("desiccated") is crucial because absorbed moisture can compromise the compound's integrity and affect its precise weight.

For a clear summary of storage recommendations from various suppliers, please refer to the table below.

Storage Condition	Temperature	Duration	Source(s)
Long-Term (Recommended)	-20°C	Up to 3 years	[1] [4] [6] [8]
Short-Term	4°C	Up to 2 years	[1] [9]

Best Practice: Upon receipt, we recommend storing the tightly sealed vial in a desiccator at -20°C for maximum shelf life.

Q3: What is the recommended procedure for preparing a high-concentration stock solution?

Preparing a stable, accurately concentrated stock solution is the foundation of reproducible experiments. **(R)-JQ-1 (carboxylic acid)** exhibits poor solubility in aqueous solutions but is

readily soluble in several organic solvents.[\[10\]](#)

Causality: The choice of solvent is critical. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solvating power for this compound. It is imperative to use anhydrous (water-free) DMSO, as residual moisture can negatively impact the compound's solubility and long-term stability.[\[10\]](#) Sonication can be used to expedite dissolution by providing energy to break up the crystal lattice of the solid.

Recommended Solvents and Concentrations:

Solvent	Reported Solubility	Source(s)
DMSO	Up to 125 mg/mL (~311 mM)	[4]
Ethanol	Up to 100 mM	

Step-by-Step Protocol for Reconstitution in DMSO:

- Equilibration: Allow the vial of solid **(R)-JQ-1 (carboxylic acid)** to equilibrate to room temperature for 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.
- Solvent Addition: Using a calibrated pipette, add the required volume of fresh, anhydrous DMSO to the vial to achieve your target concentration (e.g., for a 10 mM stock, add 2.49 mL of DMSO to 1 mg of compound, M.W. 400.88).
- Dissolution: Cap the vial tightly and vortex thoroughly. If needed, place the vial in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.[\[4\]](#)
- Verification: Visually inspect the solution against a light source to confirm that no solid particulates remain.

Q4: Now that my stock solution is prepared, how should it be stored?

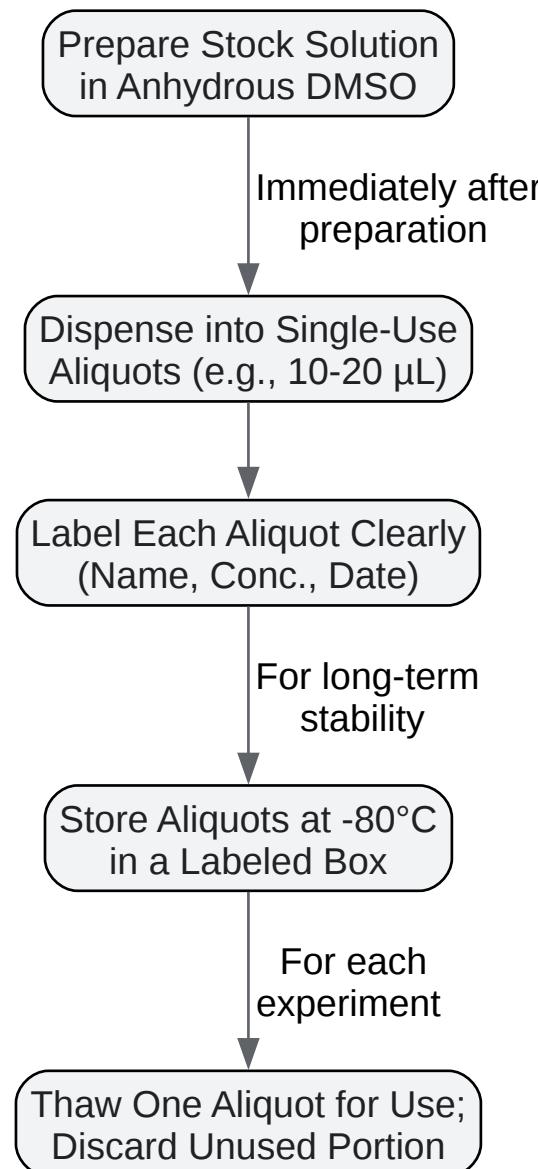
Storing the compound in solution requires even stricter conditions than storing the solid, as degradation pathways are more readily available in the liquid state.

Causality: Storing at ultra-low temperatures (-80°C) dramatically slows down any potential solvent-mediated degradation. Aliquoting is a critical step to avoid the damaging effects of multiple freeze-thaw cycles. Each cycle introduces thermal stress that can cause the compound to degrade and can also lead to solvent evaporation, altering the stock concentration over time.

Recommended Storage of Stock Solutions:

Storage Temperature	Typical Stability	Source(s)
-80°C	Up to 2 years	[1] [4]
-20°C	Up to 1 year	[1] [4] [11]

Workflow for Proper Storage of Stock Solutions



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